4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide” is a complex organic molecule. It contains a bromobenzene moiety, a hexahydropyridoquinoline moiety, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromobenzene moiety would likely contribute to the overall polarity of the molecule, while the hexahydropyridoquinoline core could potentially adopt multiple conformations .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various condensation reactions. The hexahydropyridoquinoline core could also potentially undergo various ring-opening and ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and polar, while the amide group could potentially form hydrogen bonds with other molecules .Aplicaciones Científicas De Investigación
Dopamine Receptor Agonism and Parkinson's Disease
Compounds similar to 4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, especially those acting on dopamine receptors, have been explored for their potential in treating neurological disorders such as Parkinson's disease. Pramipexole, for instance, is a dopamine D3 receptor-preferring agonist that has shown efficacy in treating Parkinson's disease by selectively binding to dopamine D2-like receptors, with the highest affinity at dopamine D3 receptors (Piercey et al., 1996).
Antitumor Activity
Quinoline derivatives, including those structurally related to the compound , have demonstrated potential in cancer research, specifically in the treatment of malignancies. For example, linomide (quinoline-3-carboxamide) is an immunomodulator that has shown efficacy in inhibiting the progression of secondary progressive multiple sclerosis, indicating potential antitumor activities due to its immunomodulatory properties (Karussis et al., 1996).
Radiosensitization in Cancer Treatment
Compounds like bromodeoxyuridine (a halogenated pyrimidine analog) have been used to sensitize cancer cells to radiation therapy, suggesting that brominated compounds might have applications in enhancing the efficacy of cancer treatments. Such compounds are incorporated into the DNA of proliferating cells, increasing their sensitivity to radiation (Greenberg et al., 1988).
Neuroprotection and Antiepileptic Effects
Benzisoxazole derivatives, like zonisamide, have been approved as antiparkinsonian agents and exhibit multiple modes of action, including dopamine synthesis activation and monoamine oxidase inhibition. These compounds also offer neuroprotective effects in animal models of Parkinson's disease, indicating the potential of similar compounds for neuroprotection and treatment of neurological disorders (Murata, 2010).
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the properties and potential applications of this interesting molecule .
Propiedades
IUPAC Name |
4-bromo-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c20-15-6-3-12(4-7-15)19(24)21-16-10-13-2-1-9-22-17(23)8-5-14(11-16)18(13)22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNIZATXXDHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)Br)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.